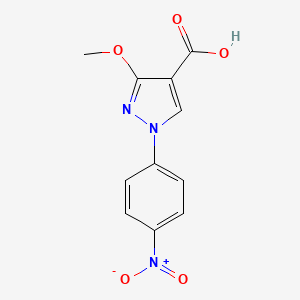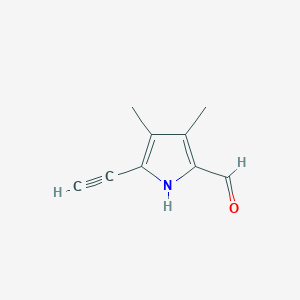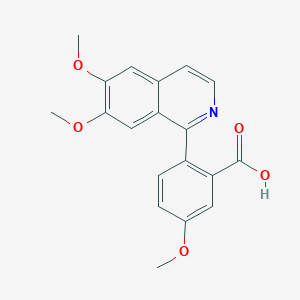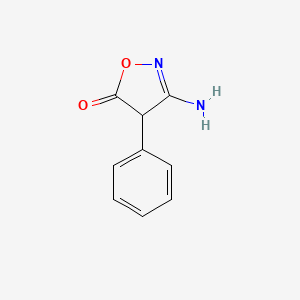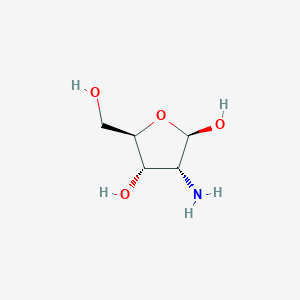![molecular formula C10H10N2O3 B12893215 4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
4-Ethoxybenzo[d]oxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethoxybenzoic acid with appropriate amine derivatives under mild reaction conditions . Another approach includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials, followed by electrophilic substitution, cyclization, reduction, and amide formation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalytic amounts of copper iodide (CuI) and ultrasound techniques has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxybenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
4-Ethoxybenzo[d]oxazole-2-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxazole ring and carboxamide group plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Ethoxybenzo[d]oxazole-2-carboxamide include other oxazole derivatives such as:
- 2-Bromo-4-(4-ethoxyphenyl)oxazole
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 6-Chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the exploration of new derivatives with potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
4-ethoxy-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-6-4-3-5-7-8(6)12-10(15-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13) |
Clé InChI |
XYWVKCBKBAGCKJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1N=C(O2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




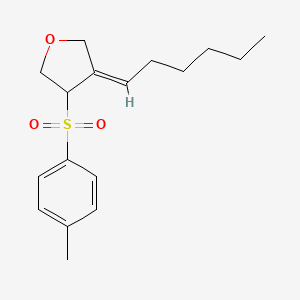
![Isoquinoline, 1-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B12893154.png)
![6-Phenyl-3-propyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12893161.png)
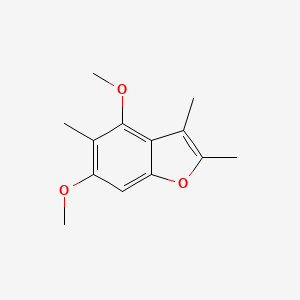
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)
